molecular formula C21H20O4 B5719720 3-(4-Tert-butylbenzoyl)-6-methoxychromen-4-one

3-(4-Tert-butylbenzoyl)-6-methoxychromen-4-one

Cat. No.: B5719720
M. Wt: 336.4 g/mol
InChI Key: ZEGLHSNPAGYFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Tert-butylbenzoyl)-6-methoxychromen-4-one is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylbenzoyl)-6-methoxychromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzoyl chloride and 6-methoxychromone.

    Acylation Reaction: The key step involves the acylation of 6-methoxychromone with 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylbenzoyl)-6-methoxychromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Tert-butylbenzoyl)-6-hydroxychromen-4-one.

    Reduction: Formation of 3-(4-Tert-butylbenzyl)-6-methoxychromen-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Tert-butylbenzoyl)-6-methoxychromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylbenzoyl)-6-methoxychromen-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Tert-butylbenzoyl)-6-methoxychromen-4-one is unique due to the presence of both the tert-butylbenzoyl and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-tert-butylbenzoyl)-6-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-21(2,3)14-7-5-13(6-8-14)19(22)17-12-25-18-10-9-15(24-4)11-16(18)20(17)23/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGLHSNPAGYFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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